![molecular formula C12H17Cl2NO B1455446 3-[(4-Chlorobenzyl)oxy]piperidine hydrochloride CAS No. 1220033-10-2](/img/structure/B1455446.png)
3-[(4-Chlorobenzyl)oxy]piperidine hydrochloride
Overview
Description
“3-[(4-Chlorobenzyl)oxy]piperidine hydrochloride” is a chemical compound with the CAS Number: 1220033-10-2 . It has a molecular weight of 262.18 and its linear formula is C12H17Cl2NO . It is a solid substance that is stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for “3-[(4-Chlorobenzyl)oxy]piperidine hydrochloride” is 1S/C12H16ClNO.ClH/c13-11-5-3-10(4-6-11)9-15-12-2-1-7-14-8-12;/h3-6,12,14H,1-2,7-9H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“3-[(4-Chlorobenzyl)oxy]piperidine hydrochloride” is a solid substance . Its SMILES string, which represents the structure of the molecule, is ClC(C=C1)=CC=C1CC2CNCCC2.Cl .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is utilized as a building block for the synthesis of various pharmaceutical agents. Its structure is pivotal in the development of molecules with potential therapeutic effects. For instance, derivatives of piperidine, a core component of this compound, are known to exhibit a range of biological activities, including antihypertensive and antimicrobial properties .
Synthetic Chemistry
Synthetic chemists value 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride for its versatility. It serves as an intermediate in the synthesis of more complex organic compounds. Its reactivity, particularly in nucleophilic substitution reactions, makes it a valuable precursor in the construction of diverse molecular architectures .
Bio-Organic Chemistry
In bio-organic chemistry, this compound’s role is significant in studying biomolecular interactions. It can be used to mimic or interfere with natural biological processes, providing insights into enzyme mechanisms and receptor-ligand interactions. This is crucial for understanding disease pathology and developing new drugs .
Analytical Chemistry
Analytical chemists may employ 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride as a standard or reagent in chromatographic techniques and spectrometric analyses. Its well-defined structure and properties allow for its use in method development and validation processes .
Material Science
In material science, the compound finds application in the development of novel materials with specific properties. Its incorporation into polymers or coatings can impart desired characteristics such as increased durability or chemical resistance .
Life Science Research
Life science researchers utilize 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride in various studies, including those related to cell biology and neuroscience. It can act as a pharmacological tool to probe cellular pathways or as a compound of interest in neurochemical investigations .
Safety and Hazards
properties
IUPAC Name |
3-[(4-chlorophenyl)methoxy]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-11-5-3-10(4-6-11)9-15-12-2-1-7-14-8-12;/h3-6,12,14H,1-2,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFOIZLIFLQLBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Chlorobenzyl)oxy)piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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